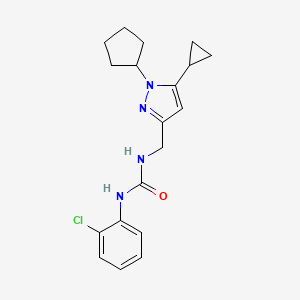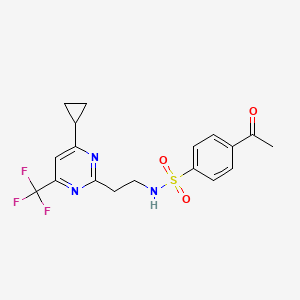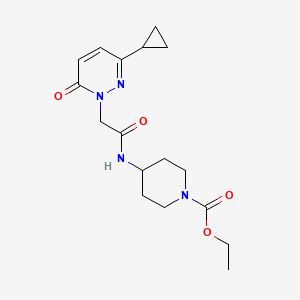
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H13FN2O3 and its molecular weight is 300.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : This compound and its derivatives are typically synthesized using various techniques, including the Gewald synthesis technique, aldol condensation, and electrocatalytic multicomponent assembling. These methods are chosen based on the desired structural and functional properties of the end product (Puthran et al., 2019).
Spectroscopic Characterization : The synthesized compounds are characterized using a range of spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques help in confirming the molecular structure and assessing the purity of the compounds (Cetina et al., 2010).
Biological and Pharmacological Applications
Antimicrobial Properties : Several studies have investigated the antimicrobial properties of this compound and its derivatives. These studies have shown that these compounds can be effective against various microbial strains, including bacteria and fungi (Gadakh et al., 2010).
Anticancer Activity : Some derivatives of this compound have been evaluated for their potential anticancer activities. For instance, certain azo dyes synthesized from this compound exhibited promising anticancer activity against specific cancer cell lines (Mallikarjuna et al., 2020).
Fluorescent Properties : Derivatives of this compound have been studied for their fluorescent properties, which can be utilized in various applications such as fluorescent whitening agents for textiles (Rangnekar & Rajadhyaksha, 1986).
Miscellaneous Applications
Radiosynthesis for PET Imaging : Certain derivatives of this compound have been synthesized and evaluated for use in positron emission tomography (PET) imaging, particularly for imaging AMPA receptors (Yuan et al., 2016).
Optoelectronic Devices : Some studies have focused on the electronic absorption and electrical characteristics of derivatives of this compound, which suggest potential applications in optoelectronic devices (Roushdy et al., 2019).
特性
IUPAC Name |
5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-propan-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-9(2)19-8-11(5-10(7-18)16(19)22)15(21)13-6-12(17)3-4-14(13)20/h3-6,8-9,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZMHDGSKXQLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)
![2-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B2407716.png)



![1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine](/img/structure/B2407722.png)


![N-(4-bromophenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}propanamide](/img/structure/B2407729.png)
![6-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)


![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)
